molecular formula C12H23N3 B15047818 heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15047818
M. Wt: 209.33 g/mol
InChI Key: FYOKRJXLDLAWCY-UHFFFAOYSA-N
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Description

Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C12H24ClN3 and a molecular weight of 245.8 g/mol . This compound features a heptyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. It is known for its versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of heptylamine with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions can produce a variety of N-substituted pyrazole derivatives .

Scientific Research Applications

Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The heptyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the heptyl group may also confer distinct physicochemical properties, such as increased hydrophobicity, compared to other similar compounds .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C12H23N3/c1-3-4-5-6-7-9-13-11-12-8-10-14-15(12)2/h8,10,13H,3-7,9,11H2,1-2H3

InChI Key

FYOKRJXLDLAWCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=NN1C

Origin of Product

United States

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